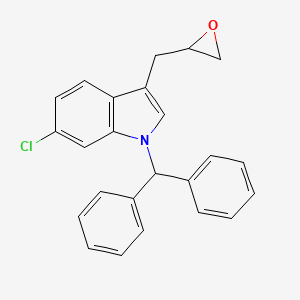![molecular formula C12H15FO3S B12601027 Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- CAS No. 648957-05-5](/img/structure/B12601027.png)
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- is a chemical compound that belongs to the class of benzaldehydes It is characterized by the presence of a fluoropropylthio group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- typically involves the reaction of 4-fluorobenzaldehyde with a suitable thiol compound under controlled conditions. One common method involves the use of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which reacts with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoropropylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-[(3-fluoropropyl)thio]-2,5-dimethoxybenzoic acid.
Reduction: 4-[(3-fluoropropyl)thio]-2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with specific receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- involves its interaction with specific molecular targets. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the fluoropropylthio group and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethylthio)benzaldehyde: Similar structure but with a trifluoromethylthio group instead of a fluoropropylthio group.
4-Fluorobenzaldehyde: Lacks the fluoropropylthio and methoxy groups, making it less complex.
4-[(4-methoxyphenyl)thio]benzaldehyde: Contains a methoxyphenylthio group instead of a fluoropropylthio group.
Uniqueness
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both fluoropropylthio and methoxy groups can enhance its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
648957-05-5 |
|---|---|
Molecular Formula |
C12H15FO3S |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
4-(3-fluoropropylsulfanyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C12H15FO3S/c1-15-10-7-12(17-5-3-4-13)11(16-2)6-9(10)8-14/h6-8H,3-5H2,1-2H3 |
InChI Key |
CVLVLPRBPHJADD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


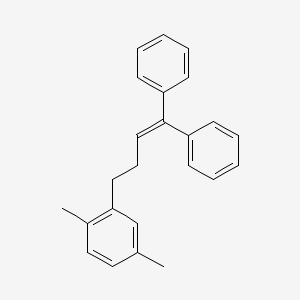
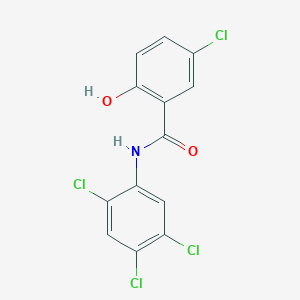
![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)
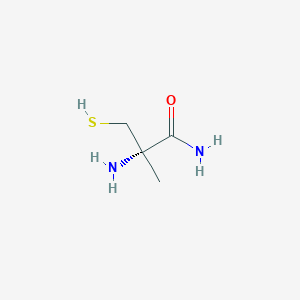
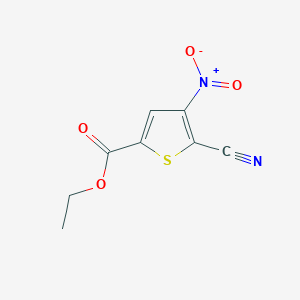

![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)

![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)




